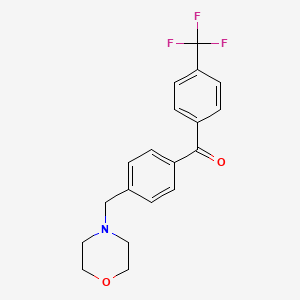

4-Morpholinomethyl-4'-trifluoromethylbenzophenone

Description

Historical Context and Discovery

The compound 4-Morpholinomethyl-4'-trifluoromethylbenzophenone emerged as part of ongoing efforts to modify benzophenone derivatives for enhanced physicochemical and biological properties. While its exact discovery timeline remains undocumented in public literature, its structural analogs appear in patent filings such as EP0331195A2 (1989), which describes acylphenol derivatives containing morpholine and trifluoromethyl groups for pharmaceutical applications. The integration of morpholine and fluorine-containing substituents reflects trends in late 20th-century medicinal chemistry, where researchers sought to optimize drug-like properties through strategic functionalization.

Nomenclature and Structural Classification

Systematic IUPAC Name :

[4-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone.

Structural Classification :

- Core scaffold : Diarylketone (benzophenone)

- Substituents :

- Morpholinomethyl group (-CH₂-C₄H₈NO) at para position on one aryl ring

- Trifluoromethyl group (-CF₃) at para position on the opposing aryl ring

Molecular Formula : C₁₉H₁₈F₃NO₂

Molecular Weight : 349.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F₃NO₂ |

| Exact Mass | 349.1254 g/mol |

| Topological Polar SA | 38.8 Ų |

| Hydrogen Bond Acceptors | 4 |

Chemical Registry Information

Significance in Organic Chemistry Research

This compound exemplifies three key design principles in modern organic synthesis:

- Fluorine Incorporation : The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug bioavailability.

- Morpholine Functionalization : The morpholine ring improves water solubility and enables hydrogen bonding interactions with biological targets.

- Benzophenone Versatility : The diarylketone core serves as a rigid spacer for conformational control in molecular design.

Recent studies highlight its utility as:

Benzophenone Scaffold Overview

Benzophenones ((C₆H₅)₂CO) represent a privileged scaffold in organic chemistry due to:

Key Attributes :

- Planar Structure : Facilitates π-π stacking with aromatic residues in proteins

- Synthetic Flexibility : Amenable to electrophilic substitution at multiple positions

- UV Absorption : Native absorbance at 250-350 nm enables photochemical applications

Modification Strategies :

| Position | Common Substituents | Functional Impact |

|---|---|---|

| Para | -OCH₃, -CF₃, -NH₂ | Electronic effects, solubility |

| Meta | -Cl, -Br | Steric bulk, halogen bonding |

| Ortho | -CH₃, morpholinomethyl | Conformational restriction |

The addition of a morpholinomethyl group at the para position (as in this compound) introduces:

Properties

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-7-5-16(6-8-17)18(24)15-3-1-14(2-4-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTHEZJUVAYOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642648 | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-41-7 | |

| Record name | Methanone, [4-(4-morpholinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzophenone Core with Trifluoromethyl Substitution

The benzophenone core bearing a trifluoromethyl group can be prepared by several established methods:

Friedel-Crafts Acylation:

Reaction of 4-morpholinomethyl-substituted benzene with 2-(trifluoromethyl)benzoyl chloride under Lewis acid catalysis (e.g., AlCl3) can yield the target benzophenone. This method is classical for benzophenone synthesis and allows introduction of substituents on either aromatic ring.Nucleophilic Aromatic Substitution (SNAr):

For fluorinated benzophenones, nucleophilic substitution on halogenated aromatic ketones can be employed. For example, fluorobenzene derivatives can be reacted with formaldehyde and then oxidized to benzophenones. Although this is more common for difluorobenzophenones, similar strategies can be adapted for trifluoromethyl-substituted analogs.Carbonylation Reactions:

Reaction of trifluoromethyl-substituted aryl halides with carbon monoxide in the presence of palladium or noble metal catalysts can form benzophenone derivatives. This method is industrially relevant for fluorinated aromatic ketones.

Introduction of the Morpholinomethyl Group

The morpholinomethyl substituent at the para position of the phenyl ring can be introduced via:

Nucleophilic Substitution of a Benzyl Halide Intermediate:

Starting from 4-(chloromethyl)benzophenone or 4-(bromomethyl)benzophenone, nucleophilic substitution with morpholine can yield the morpholinomethyl derivative. This reaction typically proceeds under mild conditions in polar aprotic solvents.Reductive Amination:

Alternatively, 4-formylbenzophenone derivatives can be reacted with morpholine under reductive amination conditions (e.g., NaBH3CN) to form the morpholinomethyl group.Direct Coupling via Mannich Reaction:

The Mannich reaction involving formaldehyde, morpholine, and the aromatic ring can also be used to install the morpholinomethyl group at the para position.

Integrated Synthetic Route (Proposed)

A plausible synthetic sequence for 4-Morpholinomethyl-4'-trifluoromethylbenzophenone is:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(chloromethyl)benzophenone with trifluoromethyl substitution | Friedel-Crafts acylation of 4-(chloromethyl)benzene with 2-(trifluoromethyl)benzoyl chloride, AlCl3 catalyst | Introduces benzophenone core and chloromethyl handle |

| 2 | Nucleophilic substitution of chloromethyl group with morpholine | Morpholine, polar aprotic solvent (e.g., DMF), mild heating | Forms morpholinomethyl substituent |

| 3 | Purification | Chromatography or recrystallization | Isolates pure product |

This approach leverages well-established Friedel-Crafts acylation and nucleophilic substitution reactions, providing a practical and scalable route.

Detailed Research Findings and Data

Friedel-Crafts Acylation for Benzophenone Core

- Catalysts: Aluminum chloride (AlCl3) is the most common catalyst. Boron trifluoride (BF3) can also be used for enhanced selectivity.

- Solvents: Chlorinated solvents such as dichloromethane or carbon disulfide are typical.

- Temperature: Generally performed at 0–50°C to control reaction rate and minimize side reactions.

- Yields: Typically high (70–90%) for benzophenone formation with proper control.

Alternative Routes and Considerations

Reductive Amination:

May require careful control of pH and reducing agent stoichiometry to avoid over-reduction or side reactions.Mannich Reaction:

Can be less selective and may require purification to remove side products.Environmental and Safety Notes:

Use of Lewis acids and halogenated solvents requires appropriate handling and waste management. Morpholine is corrosive and should be handled with care.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Nucleophilic Substitution | Acylation of chloromethylbenzene + substitution with morpholine | Well-established, scalable | Requires Lewis acid catalyst, moisture sensitive | 70–85% overall |

| Reductive Amination | Reaction of 4-formylbenzophenone with morpholine + reduction | Direct installation of morpholinomethyl | Requires reducing agents, possible side reactions | 50–75% |

| Mannich Reaction | Reaction of aromatic ring with formaldehyde and morpholine | Simple reagents | Less selective, side products | 40–60% |

Chemical Reactions Analysis

Types of Reactions

4-Morpholinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Morpholinomethyl-4'-trifluoromethylbenzophenone is primarily investigated for its potential as an inhibitor of various biological targets involved in cancer progression.

Key Mechanisms of Action :

- Kinase Inhibition : The compound has shown promise in inhibiting receptor tyrosine kinases (RTKs), which play critical roles in cancer signaling pathways.

- Cell Cycle Arrest : Evidence suggests that it can induce G2/M phase cell cycle arrest, potentially leading to reduced cell proliferation.

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | EGFR | 0.126 | Competitive inhibitor |

| Compound B | VEGFR | 0.050 | Allosteric modulation |

| This compound | TBD | TBD | TBD |

Photochemistry

The compound also serves as a photoinitiator in polymer chemistry, facilitating the curing process of resins and coatings under UV light. Its trifluoromethyl group enhances photostability and reactivity, making it suitable for applications in the development of advanced materials.

Analytical Chemistry

In analytical applications, this compound can be utilized as a standard reference material for chromatography techniques, particularly in the separation of complex mixtures due to its distinct spectral properties.

Case Study 1: Cancer Cell Line Efficacy

A study evaluated the effects of similar dioxaborolane derivatives on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF10A (normal breast epithelial). The results indicated that the compound exhibited a significant inhibitory effect on MDA-MB-231 cells while sparing normal cells, suggesting a therapeutic window for targeting malignancies.

Results Summary :

- Cell Lines Tested : MDA-MB-231 vs. MCF10A

- Effectiveness : The compound showed a 20-fold greater efficacy against MDA-MB-231 compared to MCF10A.

Case Study 2: In Vivo Studies

In animal models, treatment with this compound resulted in reduced tumor growth and metastasis. This effect was attributed to the inhibition of EGFR phosphorylation and the induction of apoptosis in tumor cells.

Mechanistic Insights

The biological activity of this compound may involve:

- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit key kinases involved in oncogenic signaling.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, enhancing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Morpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzophenones with Heterocyclic Moieties

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Purity |

|---|---|---|---|---|---|

| 4-Morpholinomethyl-4'-trifluoromethylbenzophenone | 898770-41-7 | C₁₉H₁₈F₃NO₂ | 349.35 | 4-morpholinomethyl, 4'-CF₃ | ≥97.0% |

| 4-Azetidinomethyl-4'-trifluoromethylbenzophenone | 898770-30-4 | C₁₈H₁₆F₃NO | 343.33 | 4-azetidinomethyl, 4'-CF₃ | N/A |

| 2-Morpholinomethyl-2'-trifluoromethylbenzophenone | 1198153-91-1 | C₁₉H₁₈F₃NO₂ | 349.35 | 2-morpholinomethyl, 2'-CF₃ | 95% |

| 4'-Morpholinomethyl-2-thiomethylbenzophenone | 898769-86-3 | C₁₉H₂₁NO₂S | 327.44 | 4'-morpholinomethyl, 2-thiomethyl | N/A |

| 4-Morpholinoacetophenone | 39910-98-0 | C₁₂H₁₅NO₂ | 205.25 | Morpholine at acetophenone | >95.0% (HPLC) |

Key Differences and Implications

4-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS: 898770-30-4) replaces morpholine with azetidine, a smaller 4-membered ring, which may enhance rigidity but reduce solubility .

Functional Group Variations: The thiomethyl variant (CAS: 898769-86-3) replaces -CF₃ with -SCH₃, significantly lowering molecular weight (327.44 vs. 349.35 g/mol) and altering electronic properties (electron-donating vs. electron-withdrawing effects) . 4-Morpholinoacetophenone (CAS: 39910-98-0) lacks the benzophenone backbone, simplifying its structure but limiting applications in photochemistry .

Physicochemical Properties: The trifluoromethyl group in the target compound increases thermal stability (mp data unavailable) compared to non-fluorinated analogs. Morpholine-containing compounds generally exhibit higher polarity than pyrrolidine or azetidine analogs, impacting chromatographic retention times .

Notable Findings

- The target compound’s trifluoromethyl group enhances resistance to metabolic degradation, making it superior to non-fluorinated analogs in drug discovery .

- Azetidine analogs (e.g., CAS: 898770-30-4) are less explored due to synthetic challenges in ring strain management .

Biological Activity

4-Morpholinomethyl-4'-trifluoromethylbenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a morpholinomethyl group and a trifluoromethyl substitution on the benzophenone moiety. The focus of this article is to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H16F3N O. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C17H16F3N O |

| Molecular Weight | 319.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is believed to be mediated through its interaction with various biological macromolecules. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases, which play critical roles in cell proliferation and survival.

- Receptor Modulation : It could also modulate receptor activities, affecting pathways related to inflammation or cancer progression.

Biological Activity Studies

Research has indicated several areas where this compound exhibits notable biological activity:

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria. Its efficacy is attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

- Anti-inflammatory Effects : In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

- Case Study 1 : A study evaluated its effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell proliferation and increased markers of apoptosis after treatment with the compound for 48 hours.

- Case Study 2 : Another investigation assessed its antimicrobial properties against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Morpholinomethyl-4'-trifluoromethylbenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting trifluoromethylbenzoyl chloride with morpholinomethyl precursors under anhydrous conditions (e.g., dichloromethane, base catalysis) yields the target compound. Temperature control (80–90°C) and solvent choice (e.g., nitrobenzene for Friedel-Crafts) are critical for minimizing side reactions . Purity optimization (≥97%) requires post-synthesis purification via column chromatography or recrystallization, as noted in catalog data .

Q. Which analytical techniques are most effective for characterizing structural and purity profiles of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and morpholine integration.

- HPLC-MS for purity assessment and detection of trace by-products (e.g., unreacted trifluoromethylbenzoyl chloride) .

- Single-crystal X-ray diffraction to resolve molecular geometry, as demonstrated for analogous benzophenones .

Q. How does the trifluoromethyl group influence the compound’s photochemical stability in materials science applications?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances UV stability by reducing π-π* transition energy. Controlled light-exposure experiments (e.g., UV-Vis spectroscopy under 254 nm) reveal degradation kinetics, while computational modeling (DFT) predicts bond dissociation energies for key moieties .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles, and how do morpholine and trifluoromethyl groups modulate this behavior?

- Methodological Answer : The morpholine ring acts as a weak base, facilitating nucleophilic attack at the benzophenone carbonyl. Competitive pathways (e.g., SN2 at the morpholinomethyl group) can be studied via kinetic isotope effects or substituent-swapping experiments (e.g., replacing trifluoromethyl with methyl to assess electronic effects) .

Q. How can structural analogs (e.g., piperidine/pyrrolidine derivatives) inform structure-activity relationships (SAR) for antimicrobial activity?

- Methodological Answer : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria. For example:

- Piperidine analogs (e.g., 2-Piperidinomethyl-4'-trifluoromethylbenzophenone) show reduced activity due to steric hindrance .

- Pyrrolidine derivatives exhibit enhanced solubility, improving bioavailability in biofilm assays . SAR models should integrate Hammett constants for substituent electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling (0.1–100 μM) to differentiate therapeutic vs. cytotoxic thresholds.

- Proteomic profiling (e.g., LC-MS/MS) identifies off-target interactions (e.g., kinase inhibition) that may confound antimicrobial assays .

- Comparative studies with 4-Methoxy-4'-trifluoromethylbenzophenone isolate the role of morpholine in activity .

Q. How can computational methods predict the compound’s behavior in complex matrices (e.g., environmental or biological systems)?

- Methodological Answer :

- Molecular dynamics simulations model interactions with lipid bilayers or protein targets (e.g., cytochrome P450).

- QSAR models trained on solubility, logP, and polar surface area data predict bioavailability .

- Density Functional Theory (DFT) calculates frontier molecular orbitals to assess redox potential in photocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.